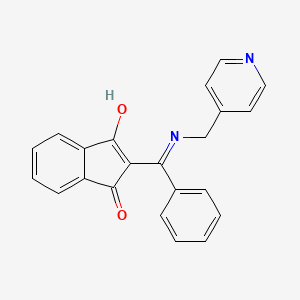
3-(Iodomethyl)-3-methoxy-oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-3-methoxy-oxetane is an organic compound characterized by the presence of an oxetane ring substituted with an iodomethyl group and a methoxy group
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that iodomethyl compounds often act as alkylating agents, forming covalent bonds with biological macromolecules, which can lead to changes in their function .
Biochemical Pathways
Iodomethyl compounds can potentially influence a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through renal or hepatic pathways .
Result of Action
Iodomethyl compounds can potentially cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-3-methoxy-oxetane typically involves the reaction of oxetane derivatives with iodomethane in the presence of a base
Example Reaction:
Starting Material: Oxetane derivative
Reagent: Iodomethane (CH3I)
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Conditions: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Iodomethyl)-3-methoxy-oxetane can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form aldehydes or ketones.
Reduction: The iodomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or thiourea (NH2CSNH2) in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products
Nucleophilic Substitution: Formation of azides, nitriles, or thiols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl-substituted oxetane derivatives.
Applications De Recherche Scientifique
3-(Iodomethyl)-3-methoxy-oxetane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-3-methoxy-oxetane
- 3-(Chloromethyl)-3-methoxy-oxetane
- 3-(Fluoromethyl)-3-methoxy-oxetane
Uniqueness
3-(Iodomethyl)-3-methoxy-oxetane is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and other chemical applications.
Propriétés
IUPAC Name |
3-(iodomethyl)-3-methoxyoxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWYQNDBDPNFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B6300470.png)

![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
![5,5-dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B6300486.png)

![(3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6300497.png)




![tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6300526.png)
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)
![tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate](/img/structure/B6300545.png)
